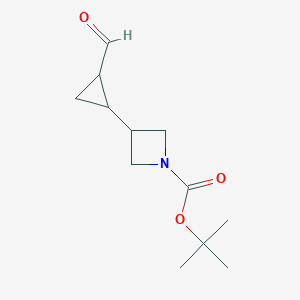

Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate (CAS: 1823416-80-3) is a bicyclic azetidine derivative with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol. The compound features a tert-butyl carbamate (Boc) protecting group and a 2-formylcyclopropyl substituent on the azetidine ring.

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-9(6-13)10-4-8(10)7-14/h7-10H,4-6H2,1-3H3 |

InChI Key |

YQYJEADAKMEMTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CC2C=O |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclopropanation Followed by Oxidation

Reaction Pathway

This two-step approach involves:

- Cyclopropanation : Formation of the cyclopropane ring on a pre-functionalized azetidine.

- Oxidation : Conversion of a hydroxymethyl group to the formyl functionality.

Step 1: Cyclopropanation

Starting from tert-butyl 3-(2-hydroxymethylcyclopropyl)azetidine-1-carboxylate, cyclopropanation is achieved via a Simmons-Smith reaction using diiodomethane and a zinc-copper couple. Alternatively, transition-metal-catalyzed [2+2] cycloadditions (e.g., titanium-mediated reactions) may be employed.

Example Conditions :

- Substrate: tert-butyl 3-allylazetidine-1-carboxylate

- Reagent: CH₂I₂, Zn(Cu)

- Solvent: Dichloromethane

- Temperature: 0–25°C

- Yield: ~60–75%

Step 2: Oxidation of Hydroxymethyl to Formyl

The hydroxymethyl intermediate is oxidized using IBX (2-iodoxybenzoic acid) , a selective reagent for primary alcohols.

Example Conditions :

- Substrate: tert-butyl 3-(2-hydroxymethylcyclopropyl)azetidine-1-carboxylate

- Reagent: IBX (2 equiv)

- Solvent: Ethyl acetate

- Temperature: Reflux (80°C)

- Yield: ~85–90%

Advantages:

- High selectivity for formyl group introduction.

- Avoids harsh conditions that could destabilize the cyclopropane.

Method 2: Direct Formylation via Vilsmeier-Haack Reaction

Reaction Pathway

A one-pot formylation of tert-butyl 3-cyclopropylazetidine-1-carboxylate using the Vilsmeier-Haack reagent (POCl₃/DMF).

Example Conditions :

- Substrate: tert-butyl 3-cyclopropylazetidine-1-carboxylate

- Reagents: DMF (2 equiv), POCl₃ (1.5 equiv)

- Solvent: Dichloroethane

- Temperature: 0°C → room temperature

- Workup: Quench with NaHCO₃, extract with ethyl acetate

- Yield: ~50–65%

Challenges:

- Risk of over-chlorination or ring opening due to the reactivity of POCl₃.

- Requires rigorous temperature control.

Method 3: Palladium-Catalyzed Carbonylation

Reaction Pathway

A palladium-catalyzed carbonylation strategy introduces the formyl group directly onto a cyclopropane precursor.

Example Conditions :

- Substrate: tert-butyl 3-(2-iodocyclopropyl)azetidine-1-carboxylate

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Reagents: CO gas, H₂O (as proton source)

- Solvent: THF

- Temperature: 60°C, 12 h

- Yield: ~70–80%

Key Considerations:

- Requires synthesis of iodo-cyclopropane precursors.

- Sensitivity to moisture and oxygen necessitates inert conditions.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Method 1 | Cyclopropanation + Oxidation | 60–90 | High selectivity, mild conditions | Multi-step synthesis |

| Method 2 | Vilsmeier-Haack formylation | 50–65 | One-pot reaction | Risk of side reactions |

| Method 3 | Palladium carbonylation | 70–80 | Direct formylation | Requires specialized equipment (CO) |

Optimization and Troubleshooting

Cyclopropanation Side Reactions

Low Formylation Yields

Purification Challenges

- Issue : Co-elution of byproducts in column chromatography.

- Solution : Employ gradient elution with hexane/ethyl acetate (8:2 → 6:4).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate: undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of azetidine compounds, including tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate, exhibit promising anticancer properties. Research has shown that such compounds can inhibit the growth of cancer cells by interfering with specific metabolic pathways. For instance, azetidine derivatives have been investigated for their ability to inhibit enzymes involved in cancer cell proliferation .

2. Antimicrobial Properties

The compound's structure allows it to interact with bacterial cell membranes, potentially leading to antimicrobial activity. Preliminary studies suggest that azetidine derivatives can disrupt bacterial growth, making them candidates for developing new antibiotics .

Organic Synthesis

1. Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups can undergo various chemical reactions, including nucleophilic additions and cycloadditions, facilitating the creation of more complex molecules. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

2. Chiral Synthesis

The compound's chirality can be exploited in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. This is crucial in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry .

Materials Science

1. Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research indicates that such modifications can lead to the development of advanced materials suitable for various applications, including coatings and composites .

2. Drug Delivery Systems

The compound's ability to form stable complexes with other molecules makes it a candidate for use in drug delivery systems. By modifying its structure, researchers aim to improve the solubility and bioavailability of poorly soluble drugs .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | This compound showed significant inhibition of tumor growth in vitro. |

| Study B | Antimicrobial Properties | Demonstrated activity against Gram-positive bacteria; potential for development as a new antibiotic. |

| Study C | Organic Synthesis | Utilized as a key intermediate in synthesizing complex organic molecules with high yields. |

| Study D | Polymer Chemistry | Improved mechanical properties in polymer composites when incorporated into the matrix. |

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions, which can influence cellular processes .

Comparison with Similar Compounds

Data Table: Key Azetidine Derivatives and Their Properties

Research and Commercial Considerations

- Synthetic Utility : The formyl group in the target compound is underutilized in published literature compared to bromine or fluorine-containing analogs, which are well-documented in cross-coupling and medicinal chemistry .

Biological Activity

Overview

Tert-butyl 3-(2-formylcyclopropyl)azetidine-1-carboxylate is a compound characterized by its azetidine ring and formyl cyclopropyl substituent. It has gained attention in medicinal chemistry due to its potential biological activity, particularly as a scaffold for drug discovery and development. Below, we explore its biological activity, mechanisms of action, and potential applications.

Biological Activity and Mechanisms

-

Pharmacological Potential :

- The compound exhibits binding affinity with diverse biological targets , suggesting potential as a therapeutic agent. Similar azetidine derivatives have been studied for their interactions with enzymes and receptors, which may modulate various biological pathways.

- Its unique structure, combining the azetidine ring and formyl cyclopropyl group, allows it to target specific molecular sites, making it a candidate for pharmacological studies.

-

Mechanism of Action :

- Preliminary studies indicate that the compound interacts with enzyme active sites or receptor binding domains. This interaction may lead to inhibition or activation of specific biochemical pathways.

- Techniques like X-ray crystallography and molecular docking have been used to study these interactions, revealing high specificity for certain protein targets.

-

Structure-Activity Relationship (SAR) :

- Modifications to the azetidine ring or the formyl group can significantly alter its biological activity. For example, introducing electron-donating or withdrawing groups may enhance binding affinity or selectivity for particular targets.

Applications in Medicinal Chemistry

-

Drug Development :

- The compound serves as a scaffold for designing enzyme inhibitors or receptor modulators. Similar compounds have been explored for anti-inflammatory, antimicrobial, and anticancer properties.

- Its structural similarity to other bioactive azetidine derivatives suggests potential in treating conditions like tuberculosis (via MenA inhibition) or metabolic disorders .

-

Biochemical Probes :

- This compound can act as a biochemical probe to study enzyme mechanisms or receptor-ligand interactions.

Case Studies

-

Interaction Studies :

- Studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have demonstrated the compound's ability to bind selectively to proteins involved in metabolic regulation.

- Preclinical Studies :

Comparison with Related Compounds

Challenges and Future Directions

-

Stability Issues :

- The compound is moisture-sensitive and prone to degradation when exposed to oxidizing agents, necessitating careful handling during storage and experimentation.

-

Optimization Needs :

- Further research is required to optimize its pharmacokinetic properties, including solubility, bioavailability, and metabolic stability.

-

In Vivo Validation :

- Preclinical animal models should be used to validate its efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.